molecular formula C7H5F2NO2 B1398472 1,3-Difluoro-5-methyl-2-nitrobenzene CAS No. 932373-92-7

1,3-Difluoro-5-methyl-2-nitrobenzene

Cat. No.: B1398472
CAS No.: 932373-92-7
M. Wt: 173.12 g/mol
InChI Key: RCDKCOBKMXBXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Difluoro-5-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2. It is characterized by the presence of two fluorine atoms, a methyl group, and a nitro group attached to a benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

The synthesis of 1,3-Difluoro-5-methyl-2-nitrobenzene typically involves the nitration of 1,3-difluoro-2-methylbenzene. The reaction is carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,3-Difluoro-5-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas with palladium for reduction, sodium methoxide for nucleophilic substitution, and potassium permanganate for oxidation . Major products formed from these reactions include 1,3-difluoro-5-methyl-2-aminobenzene, substituted derivatives, and 1,3-difluoro-5-carboxy-2-nitrobenzene .

Scientific Research Applications

1,3-Difluoro-5-methyl-2-nitrobenzene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-methyl-2-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The fluorine atoms can influence the compound’s stability and reactivity through inductive and resonance effects . These interactions can impact the compound’s behavior in various chemical and biological systems .

Properties

IUPAC Name

1,3-difluoro-5-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDKCOBKMXBXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718846
Record name 1,3-Difluoro-5-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932373-92-7
Record name 1,3-Difluoro-5-methyl-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932373-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Difluoro-5-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (3,5-difluoro-4-nitrophenyl)acetic acid (41 g), potassium carbonate (24.6 g) and DMF (205 ml) was slowly heated to about 50° C. for 30 minutes. The reaction was then cooled to about 25° C. and quenched into 2M HCl (1025 ml) and hexane (400 ml) and stirred for 10 minutes. The layers were separated and the aqueous layer was extracted with hexane (400 ml). The combined hexane layers were washed with saturated brine (2×200 ml), then dried with anhydrous sodium sulphate and the solution was concentrated to give the title compound as a low melting solid (26 g).
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Name
Quantity
205 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Difluoro-5-methyl-2-nitrobenzene
Reactant of Route 2
1,3-Difluoro-5-methyl-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1,3-Difluoro-5-methyl-2-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1,3-Difluoro-5-methyl-2-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1,3-Difluoro-5-methyl-2-nitrobenzene
Reactant of Route 6
1,3-Difluoro-5-methyl-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.